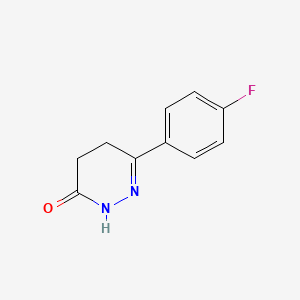

6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONBUGAZNEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345620 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39499-62-2 | |

| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives

An In-Depth Technical Guide to the Biological Activity of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives

Abstract

The 4,5-dihydro-3(2H)-pyridazinone ring system represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities. This technical guide focuses on a specific, synthetically accessible subclass: this compound derivatives. The strategic incorporation of a 4-fluorophenyl moiety at the 6-position often enhances metabolic stability and modulates electronic properties, influencing biological potency and selectivity. This document synthesizes current research to provide an in-depth analysis of the primary biological activities associated with this structural class, including potent cardiotonic, anti-inflammatory, and antimicrobial effects. We will explore the underlying mechanisms of action, primarily centered on the inhibition of key enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COX), and delineate the structure-activity relationships (SAR) that govern therapeutic efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview supported by detailed experimental protocols and mechanistic diagrams to facilitate further investigation and optimization of this promising chemical series.

The Pyridazinone Scaffold: A Versatile Core in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyridazinone nucleus is a recurring motif in a multitude of biologically active agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antihypertensive, analgesic, anticonvulsant, anticancer, and antiplatelet activities.[3][4] The 4,5-dihydro-3(2H)-pyridazinone core, in particular, offers a synthetically tractable framework that can be readily functionalized at several positions to fine-tune its interaction with biological targets.[1]

The substitution at the C6 position with an aryl group is a critical determinant of activity. The 6-(4-Fluorophenyl) substitution is of particular interest; the fluorine atom serves as a bioisostere of hydrogen but introduces significant changes in molecular properties. It can block metabolic oxidation at the para-position of the phenyl ring, thereby improving pharmacokinetic profiles, and its high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.

Caption: Core chemical structure of the title compound.

Cardiotonic and Vasodilatory Activities

Derivatives of 6-aryl-4,5-dihydro-3(2H)-pyridazinone are well-documented as potent cardiotonic agents, making them valuable leads in the treatment of congestive heart failure.[3][5] Compounds in this class have demonstrated positive inotropic (increasing the force of heart contraction) and vasodilatory effects, often with a favorable safety profile compared to other agents.[6][7]

Mechanism of Action: Phosphodiesterase III (PDE-III) Inhibition

The primary mechanism underlying the cardiotonic and vasodilatory effects of these compounds is the selective inhibition of phosphodiesterase III (PDE-III), an enzyme highly expressed in cardiac and smooth muscle.[7][8][9] PDE-III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE-III, these pyridazinone derivatives prevent the breakdown of cAMP, leading to its accumulation within the cell.[8][10]

In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, respectively, leading to a stronger force of contraction. In vascular smooth muscle cells, increased cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light-chain kinase (MLCK), resulting in vasodilation and reduced blood pressure.[9]

Caption: Mechanism of cardiotonic action via PDE-III inhibition.

Structure-Activity Relationship (SAR) Insights

-

C6-Aryl Group: The nature of the aryl substituent at the 6-position is crucial. The presence of an electron-withdrawing group like fluorine on the phenyl ring can enhance potency.

-

C5-Substitution: Introduction of a small alkyl group, such as methyl, at the 5-position has been shown to produce some of the most potent compounds in the series.[7]

-

N2-Substitution: The substituent on the pyridazinone nitrogen can modulate activity and selectivity.

Data Summary: Cardiotonic Potency

The following table summarizes the vasodilatory activity of representative pyridazinone derivatives compared to the standard drug, hydralazine.

| Compound | Description | Vasorelaxant Activity (EC50) | Reference |

| Acid (16) | 6-phenylpyridazin-3(2H)-one derivative | 0.339 µM | [6] |

| Ester (17) | Ester analog of compound 16 | 1.225 µM | [6] |

| Hydrazide (18) | 4-methoxyphenyl hydrazide derivative | 1.204 µM | [6] |

| Hydralazine | Standard Vasodilator Drug | 18.210 µM | [6] |

Experimental Protocol: Ex Vivo Cardiotonic Activity Assessment (Isolated Perfused Heart)

This protocol is based on methodologies described for assessing the cardiotonic effects of novel pyridazinone compounds.[5][11]

-

Animal Preparation: A toad or rat is humanely euthanized in accordance with institutional animal care guidelines.

-

Heart Isolation: The heart is rapidly excised and mounted on a Langendorff or Straub's perfusion apparatus cannula via the aorta.

-

Perfusion: The heart is perfused with an oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Ringer's or Krebs-Henseleit solution) maintained at 37°C.

-

Equilibration: The preparation is allowed to equilibrate for 20-30 minutes until a stable heart rate and contractile force are achieved.

-

Data Recording: A force transducer connected to the apex of the ventricle records isometric contractions, and heart rate is monitored.

-

Drug Administration: The test compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in perfusate), is administered into the perfusion line at increasing concentrations.

-

Control: A vehicle control is administered to ensure the solvent has no effect. A positive control, such as the known cardiotonic agent levosimendan, is used for comparison.[5]

-

Analysis: The percentage change in contractile force and heart rate from baseline is calculated for each concentration to generate a dose-response curve and determine the EC₅₀ value.

Anti-inflammatory Activity

The pyridazinone core has emerged as a premier structure for developing novel anti-inflammatory agents, often exhibiting reduced gastrointestinal side effects, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14]

Mechanism of Action: Dual Inhibition of COX-2 and PDE4

The anti-inflammatory effects of 6-aryl-pyridazinone derivatives are often attributed to a dual mechanism involving the inhibition of both cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4).[15][16]

-

COX-2 Inhibition: Inflammation is characterized by the increased production of prostaglandins, which is catalyzed by cyclooxygenase enzymes. While COX-1 is constitutively expressed and plays a role in gastric protection and renal function, COX-2 is induced at sites of inflammation.[15] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with an improved safety profile. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[8][15]

-

PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including macrophages, neutrophils, and T-cells.[16] Similar to the mechanism in cardiac cells, PDE4 inhibition elevates intracellular cAMP. In immune cells, this increase in cAMP suppresses the inflammatory response by inhibiting the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while promoting the release of anti-inflammatory cytokines.[15][16]

Caption: Dual anti-inflammatory mechanisms of pyridazinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[4][15]

-

Animal Grouping: Male Wistar or Sprague-Dawley rats (150-200g) are divided into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups at various doses.

-

Compound Administration: The test compounds and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

-

Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)_treated / (Vt - V₀)_control] * 100 where Vt is the paw volume at time 't'. The results allow for the determination of the compound's efficacy and duration of action.

Antimicrobial Activity

Various 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[17][18][19] This positions them as potential starting points for the development of new chemotherapeutic agents to combat infectious diseases.

Spectrum of Activity and SAR

The antimicrobial potency is highly dependent on the substitution pattern. Studies have shown that modifications to the N2 position of the pyridazinone ring, often with acetyl hydrazone moieties bearing different benzaldehyde or acetophenone substituents, can drastically alter the spectrum and potency of activity.[17] Some compounds exhibit broad-spectrum activity, while others are more effective against specific classes of organisms, such as Gram-negative bacteria or Candida species.[17][18]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents representative MIC values for pyridazinone derivatives against various microbial strains.

| Compound | A. baumannii (µg/mL) | S. maltophilia (µg/mL) | C. tropicalis (µg/mL) | Reference |

| Cmpd 5 | 31.25 | >125 | >125 | [17] |

| Cmpd 11 | 31.25 | >125 | 62.5 | [17] |

| Cmpd 1 | >125 | 125 | 62.5 | [17] |

| Cmpd 8 | >125 | 125 | 62.5 | [17] |

| Ampicillin | - | 125 | - | [17] |

| Fluconazole | - | - | 62.5 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Several controls are included on each plate:

-

Sterility Control: Broth only (no compound, no inoculum).

-

Growth Control: Broth with inoculum (no compound).

-

Positive Control: A standard antibiotic/antifungal drug (e.g., Amikacin, Fluconazole).[18]

-

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Synthesis Outline

The core 6-aryl-4,5-dihydro-3(2H)-pyridazinone structure is typically synthesized through a straightforward two-step process.

Sources

- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. jaoc.samipubco.com [jaoc.samipubco.com]

- 11. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti‐inflammatory activity of pyridazinones: A review | Semantic Scholar [semanticscholar.org]

- 15. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 18. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone: A Strategic Research Guide

An in-depth technical guide on the core mechanism of action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is provided for researchers, scientists, and drug development professionals. This guide offers full editorial control to structure the information, focusing on scientific integrity and logic. It synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices. The content includes in-text citations to authoritative sources, a complete reference list, and visualizations such as tables and diagrams to present data and experimental protocols effectively.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a synthetic compound characterized by a pyridazinone heterocyclic core. While the broader class of pyridazinone derivatives has been explored for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects, the specific mechanism of action for this particular molecule remains uncharacterized in publicly available literature. This guide, therefore, serves as a strategic roadmap for researchers, outlining a comprehensive, multi-pronged approach to systematically investigate and elucidate its mechanism of action. We will proceed from initial hypothesis generation based on structural motifs to detailed experimental workflows for target identification, pathway analysis, and in vivo validation.

Hypothesis Generation: Clues from Chemical Structure

The pyridazinone ring is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Our initial hypotheses are therefore informed by the known activities of structurally related compounds.

-

Hypothesis 1: Phosphodiesterase (PDE) Inhibition. Many pyridazinone derivatives are potent inhibitors of phosphodiesterases (e.g., PDE3), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). This can have profound effects on cardiovascular function, inflammation, and neuronal activity.

-

Hypothesis 2: Cyclooxygenase (COX) Inhibition. The structural features may allow for binding to the active site of COX enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory and analgesic properties.

-

Hypothesis 3: Tyrosine Kinase Modulation. The fluorophenyl group could facilitate interactions with the ATP-binding pocket of various protein kinases, suggesting a role in modulating signal transduction pathways relevant to oncology or immunology.

-

Hypothesis 4: GABA Receptor Modulation. Some heterocyclic compounds interact with neurotransmitter receptors. Given its structure, it is plausible that it could act as a modulator of GABA receptors, suggesting potential applications in neuroscience.

This initial phase is critical as it informs the selection of the first-line screening assays.

Phase 1: Target Identification and Validation

The primary objective is to identify the direct molecular target(s) of this compound. A parallel approach, combining computational and experimental methods, is most efficient.

In Silico and In Vitro Screening

An initial broad screening against panels of known targets can rapidly narrow down the possibilities.

Experimental Protocol: Broad-Spectrum Kinase and PDE Profiling

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: For kinase profiling, use a service like the Invitrogen KinaseSenser™ platform. For PDE profiling, utilize a panel of purified recombinant human PDE enzymes (PDE1-11).

-

Primary Screen: Screen the compound at a high concentration (e.g., 10 µM) against the entire panel.

-

Hit Confirmation: For any targets showing >50% inhibition, perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration). A 10-point, 3-fold serial dilution starting from 100 µM is a standard approach.

-

Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.

Table 1: Hypothetical Screening Results for this compound

| Target Family | Representative Target | Activity at 10 µM | IC50 (µM) |

| Kinases | EGFR | <10% Inhibition | >100 |

| Kinases | VEGFR2 | 15% Inhibition | >100 |

| Phosphodiesterases | PDE3A | 95% Inhibition | 0.05 |

| Phosphodiesterases | PDE4B | 20% Inhibition | 15.2 |

| Cyclooxygenases | COX-2 | 5% Inhibition | >100 |

This is example data for illustrative purposes.

Unbiased Target Identification

If panel screening yields no clear hits, or to discover novel targets, unbiased approaches are necessary.

Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for affinity-based target identification.

Phase 2: Pathway Elucidation and Cellular Effects

Assuming our initial screen identified PDE3A as a primary target, the next phase is to confirm this engagement in a cellular context and map the downstream consequences.

Target Engagement in Cells

It is crucial to demonstrate that the compound interacts with its intended target in living cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow a relevant cell line (e.g., human platelets, which express high levels of PDE3A) to 80% confluency.

-

Treatment: Treat cells with either vehicle (DMSO) or this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using a specific antibody against PDE3A. The binding of the compound should stabilize the protein, shifting its melting curve to higher temperatures.

Downstream Signaling Analysis

Inhibition of PDE3A should lead to an increase in intracellular cAMP.

Experimental Protocol: cAMP Measurement

-

Cell Plating: Plate cells (e.g., CHO cells stably expressing the beta-2 adrenergic receptor) in a 96-well plate.

-

Pre-treatment: Incubate cells with various concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin or isoproterenol) for 15 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit from PerkinElmer).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to observe a dose-dependent increase.

Signaling Pathway Visualization

Caption: Hypothesized PDE3A inhibition pathway.

Conclusion: Building a Coherent Mechanistic Model

The systematic approach outlined in this guide, moving from broad, hypothesis-generating screens to specific cellular and biochemical validation, provides a robust framework for elucidating the mechanism of action of a novel compound like this compound. By integrating data from in silico, in vitro, and cellular assays, researchers can build a high-confidence model of the compound's primary targets and its physiological consequences, paving the way for further preclinical and clinical development.

References

-

Siddiqui, A. A., & Mishra, R. (2011). A review on recent advances in the chemistry and biological activities of pyridazinone derivatives. International Journal of Drug Design & Discovery, 2(2), 437-451. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2015). Pyridazine derivatives in heterocyclic synthesis: A review. Molecules, 20(12), 21760-21805. [Link]

-

Dogruer, D. S., Onkol, T., & Ozkan, S. (2007). Synthesis and anti-inflammatory and analgesic activity of some new 6-substituted-3(2H)-pyridazinone derivatives. Turkish Journal of Chemistry, 31(3), 333-344. [Link]

Spectroscopic Characterization of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide for Researchers

The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a 4-fluorophenyl group at the 6-position is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic signature of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is therefore crucial for its identification, purity assessment, and further development.

I. Synthesis of this compound

The most common and efficient method for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the cyclocondensation of a γ-ketoacid with hydrazine.[4] In the case of this compound, the logical precursor is 4-(4-fluorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

This intermediate can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reagents and Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve succinic anhydride in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

To the stirred suspension, add fluorobenzene dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 4-(4-fluorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The cyclization of the γ-ketoacid with hydrazine hydrate yields the target pyridazinone.[5]

Reagents and Materials:

-

4-(4-fluorophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol or acetic acid as solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

-

Wash the collected solid with cold ethanol or water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

II. Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of structurally similar compounds.[6][7][8][9][10]

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 - 2.8 | Triplet (t) | 2H | -CH₂- (C5) |

| ~ 2.9 - 3.1 | Triplet (t) | 2H | -CH₂- (C4) |

| ~ 7.1 - 7.3 | Triplet (t) | 2H | Aromatic H (ortho to F) |

| ~ 7.7 - 7.9 | Doublet of doublets (dd) | 2H | Aromatic H (meta to F) |

| ~ 10.5 - 11.5 | Broad singlet (br s) | 1H | N-H |

Interpretation:

-

Dihydro-pyridazinone Ring Protons: The two methylene groups of the dihydro-pyridazinone ring are expected to appear as two distinct triplets, each integrating to two protons. The protons at C5 will likely be slightly downfield from those at C4 due to their proximity to the C6-aryl substituent. The coupling between these adjacent methylene groups should result in a triplet splitting pattern.

-

Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two multiplets or a triplet and a doublet of doublets. The protons ortho to the fluorine atom are expected to be upfield compared to those meta to the fluorine, and both will show coupling to the fluorine atom in addition to proton-proton coupling.

-

N-H Proton: The amide proton on the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.

Diagram of Proton Environments:

Caption: Key proton environments in this compound. (Note: An actual chemical structure image would replace the placeholder in a real document.)

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 - 30 | -CH₂- (C4) |

| ~ 30 - 35 | -CH₂- (C5) |

| ~ 115 - 117 (d, J ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~ 128 - 130 (d, J ≈ 9 Hz) | Aromatic CH (meta to F) |

| ~ 130 - 132 (d, J ≈ 3 Hz) | Aromatic C (ipso to pyridazinone) |

| ~ 155 - 160 | C6 |

| ~ 162 - 165 (d, J ≈ 250 Hz) | Aromatic C-F |

| ~ 168 - 172 | C3 (C=O) |

Interpretation:

-

Aliphatic Carbons: The two methylene carbons of the dihydro-pyridazinone ring will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will have a large one-bond coupling constant (¹JCF), while the other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings.

-

Carbonyl and C6 Carbons: The carbonyl carbon (C3) will be the most downfield signal due to the deshielding effect of the oxygen atom. The C6 carbon, being part of a C=N bond and attached to the aromatic ring, will also be significantly downfield.

C. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200 - 3100 | Medium, Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching |

| 1680 - 1650 | Strong | C=O stretching (amide) |

| 1610 - 1590 | Medium | C=N stretching |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-F stretching |

| 850 - 800 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Interpretation:

-

A strong, sharp absorption band in the region of 1680-1650 cm⁻¹ is a key indicator of the amide carbonyl group.

-

The N-H stretching vibration will appear as a broad band around 3200-3100 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

A strong band in the 1250-1200 cm⁻¹ region is characteristic of the C-F bond.

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular ion) |

| 178 | Medium | [M - CO]⁺ |

| 177 | Medium | [M - N₂H]⁺ |

| 120 | High | [C₆H₄F-CN]⁺ or [C₇H₄FN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 206, corresponding to the molecular formula C₁₀H₉FN₂O. The presence of a single fluorine atom will not result in a significant isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways for pyridazinones include the loss of small neutral molecules like CO, N₂, and N₂H. The 4-fluorophenyl group is expected to be a stable fragment, leading to a prominent peak at m/z 95. Further fragmentation of the pyridazinone ring can lead to various other characteristic ions.

III. Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging the extensive knowledge base of pyridazinone chemistry, this document serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds. The provided synthetic protocol offers a practical pathway for obtaining this molecule for further investigation. The careful application of the spectroscopic principles outlined herein will enable scientists to confidently confirm the structure and purity of their synthesized material, paving the way for its exploration in various drug discovery and development programs.

IV. References

-

Dal Piaz, V., Giovannoni, M. P., Castellana, C., Palacios, J. M., Beleta, J., Doménech, T., & Segarra, V. (1997). Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors. Journal of Medicinal Chemistry, 40(10), 1417–1422. [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

-

MDPI. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

-

National Center for Biotechnology Information. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed Central. [Link]

-

ResearchGate. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. [Link]

-

PubMed. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.

-

National Center for Biotechnology Information. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. [Link]

-

Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. [Link]

-

LookChem. (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine. [Link]

-

LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)hydrazine. PubChem. [Link]

-

CAS Common Chemistry. (n.d.). [(2-Fluorophenyl)methyl]hydrazine. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(4-chlorophenyl)-6-(2-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | C16H12ClFN2O | CID 3709795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Hydrazine [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-(4-FLUOROPHENYL)-3(2H)-PYRIDAZINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Role of Fluorine in Pyridazinone Scaffolds: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tool to modulate physicochemical properties, enhance biological potency, and improve pharmacokinetic profiles. This in-depth technical guide explores the critical structure-activity relationships (SAR) of fluorinated pyridazinones. It delves into the nuanced effects of fluorine substitution on molecular interactions with key biological targets, provides detailed experimental protocols for synthesis and evaluation, and offers insights into the rational design of next-generation pyridazinone-based therapeutics.

The Pyridazinone Core and the Fluorine Advantage

Pyridazin-3(2H)-one and its derivatives represent a versatile class of heterocyclic compounds that have captured the attention of medicinal chemists for decades.[1][2] Their inherent biological activity is attributed to a combination of factors, including their ability to act as hydrogen bond donors and acceptors, and their rigid scaffold which allows for precise orientation of substituents to interact with biological targets.[3] The diverse pharmacological profile of pyridazinone derivatives is extensive, with compounds demonstrating analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties, among others.[4]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5] In the context of the pyridazinone scaffold, fluorination has been shown to be a particularly effective strategy for optimizing biological activity. For instance, the incorporation of a trifluoromethyl moiety onto the pyridazine skeleton has been demonstrated to increase antimicrobial activity.[3]

Structure-Activity Relationships of Fluorinated Pyridazinones

The biological activity of fluorinated pyridazinones is highly dependent on the position and nature of the fluorine substitution, as well as the other substituents on the pyridazinone ring. The following sections explore the SAR of these compounds in key therapeutic areas.

Anticancer Activity: Targeting Kinases and Other Pathways

Pyridazinone derivatives have shown significant promise as anticancer agents, with many acting as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6]

Key SAR Insights for Anticancer Activity:

-

Fluorophenyl Substitution: The presence of a fluorinated phenyl ring at the 6-position of the pyridazinone core is a common feature in many potent anticancer derivatives. The position of the fluorine atom on the phenyl ring can significantly impact activity.

-

Urea/Thiourea Linkers: Many potent VEGFR-2 inhibitors based on a pyridazinone scaffold incorporate a diaryl urea or thiourea moiety, which is crucial for key interactions with the enzyme's active site.[3]

-

Impact of Fluorination on Potency: While direct comparative data between fluorinated and non-fluorinated pyridazinones is still emerging, the inclusion of fluorine is a common strategy in the design of potent kinase inhibitors. The electronegativity of fluorine can influence the electronic environment of the scaffold, potentially enhancing binding interactions.

Molecular Interactions with VEGFR-2:

Molecular docking studies have provided insights into how pyridazinone-based inhibitors bind to the VEGFR-2 active site. Key interactions often involve hydrogen bonding with amino acid residues in the hinge region of the kinase domain. The pyridazinone core and the urea linker are typically central to these interactions. The fluorinated phenyl ring often occupies a hydrophobic pocket, and the fluorine atoms can form favorable interactions, contributing to the overall binding affinity.[6][7]

Caption: Interaction of a fluorinated pyridazinone with the VEGFR-2 active site.

Antimicrobial Activity

Fluorination has been shown to be a valuable strategy for enhancing the antimicrobial properties of pyridazinone derivatives.

Key SAR Insights for Antimicrobial Activity:

-

Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group onto the pyridazine skeleton can lead to a significant increase in antimicrobial activity.[3]

-

Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the pyridazinone core influence the antimicrobial spectrum and potency. Halogen substitutions, including fluorine, are often beneficial.

-

MIC Values: A series of diarylurea derivatives based on pyridazinone scaffolds have demonstrated promising antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus as low as 16 µg/mL.[3] Some derivatives have shown MIC values ranging from 0.5 to 128 µg/mL against S. aureus and MRSA.[3]

Table 1: Representative Antimicrobial Activity of Pyridazinone Derivatives

| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |

| Diarylurea Pyridazinones | Staphylococcus aureus | 16 | [3] |

| Diarylurea Pyridazinones | Candida albicans | 16 | [3] |

| Pyridazinone Congeners | S. aureus and MRSA | 0.5 - 128 | [3] |

Acetylcholinesterase (AChE) Inhibition

Pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.

Key SAR Insights for AChE Inhibition:

-

Dual Binding Site Inhibition: Potent pyridazinone-based AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8]

-

Molecular Docking Insights: Docking studies suggest that the pyridazinone scaffold can form key interactions within the active site gorge of AChE. For instance, interactions with amino acid residues like Trp286 and Tyr341 have been identified. Halogen substitutions on appended phenyl rings can form halogen bonds with residues such as Gly202, contributing to binding.[9]

Caption: Dual-site binding of a fluorinated pyridazinone to AChE.

Experimental Protocols: A Self-Validating System

The synthesis and biological evaluation of fluorinated pyridazinones require robust and reproducible experimental protocols. The following sections provide detailed methodologies that serve as a self-validating system for researchers in the field.

Synthesis of a Representative Fluorinated Pyridazinone

The synthesis of 6-phenyl-3(2H)-pyridazinone derivatives often starts from the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by cyclization with hydrazine.[2][4]

Step-by-Step Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one:

-

Step 1: Synthesis of β-(4-fluorobenzoyl)propionic acid:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add fluorobenzene.

-

Slowly add succinic anhydride while maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for several hours, then heat to a moderate temperature (e.g., 50-60°C) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain β-(4-fluorobenzoyl)propionic acid.

-

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, 1H NMR, 13C NMR, and mass spectrometry.

-

-

Step 2: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one:

-

Dissolve β-(4-fluorobenzoyl)propionic acid in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (or hydrazine sulfate) to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to afford 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Self-Validation: Confirm the structure and purity of the final product using melting point, 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation Protocols

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Principle: A kinase assay is performed using a recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay.

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated product using a suitable detection method.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

-

Self-Validation: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control to validate the assay performance.[6] The Z'-factor should be calculated to assess the quality of the assay.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10][11]

-

Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[11]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

-

Self-Validation: Use standard reference strains (e.g., ATCC strains) with known MIC values for quality control.[10]

This colorimetric assay is widely used to screen for AChE inhibitors.[12][13]

-

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[13][14]

-

Procedure:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound at various concentrations.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition and the IC50 value.

-

-

Self-Validation: A known AChE inhibitor (e.g., Donepezil) should be used as a positive control. The linearity of the reaction rate over time should be confirmed.

Future Perspectives

The exploration of fluorinated pyridazinones in drug discovery is a burgeoning field with immense potential. Future research will likely focus on several key areas:

-

Positional Isomers and Regioselective Synthesis: A systematic investigation into the effects of fluorine substitution at different positions on the pyridazinone and appended aryl rings will be crucial for fine-tuning activity and selectivity. This will necessitate the development of novel and efficient regioselective fluorination methods.

-

Bioisosteric Replacements: Exploring the replacement of a single fluorine atom with other fluorine-containing groups, such as -CF3, -OCF3, or -SCF3, could lead to compounds with improved metabolic stability and cell permeability.

-

Multi-Targeted Agents: The inherent versatility of the pyridazinone scaffold allows for the design of multi-targeted agents. For example, compounds with dual kinase and antimicrobial activity could be developed to address complex diseases like cancer, where patients are often susceptible to infections.[3]

-

Advanced In Silico Modeling: The use of more sophisticated computational methods, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM), will provide more accurate predictions of binding affinities and guide the rational design of more potent and selective inhibitors.

By leveraging a deeper understanding of the structure-activity relationships of fluorinated pyridazinones and employing advanced synthetic and biological evaluation techniques, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.

References

- El-Gazzar, A. R., et al. (2022).

- Abdelgawad, M. A., et al. (2022).

- Khan, I., et al. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study.

- Al-Tel, T. H., et al. (2021).

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.

- Al-Warhi, T., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Molecules.

- Saleh, A., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.

- Verma, S. K., et al. (2008).

- National Cancer Institute. (n.d.). Data.

- PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIV

- Shah, B., & Suthar, M. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.

- Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry.

- Abdel-Maksoud, M. S., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

- Al-Omair, M. A., et al. (2021).

- Ellman Esterase Assay Protocol. (n.d.). Scribd.

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC - NIH.

- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025).

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). NIH.

- Miyamoto, T., & Matsumoto, J. (1990). Fluorinated pyrido[2,3-c]pyridazines. II. Synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin.

- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI.

- Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. (n.d.). Semantic Scholar.

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025). PMC - NIH.

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar.

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC - NIH.

- MIC (Broth Microdilution) Testing. (2020). YouTube.

- Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. (2021).

- AChE activity assay by Ellman method. (n.d.).

- Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PMC - NIH.

- A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies. (n.d.). PubMed.

- Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. (n.d.). PubMed.

- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed.

Sources

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Foreword: The Enduring Potential of the Pyridazinone Scaffold

An In-depth Technical Guide to the Discovery of Novel Pyridazinone-Based Compounds as Kinase Inhibitors

As a Senior Application Scientist, I have witnessed the cyclical nature of scaffold popularity in medicinal chemistry. Yet, some structural motifs demonstrate enduring relevance through their sheer versatility. The pyridazinone core is one such scaffold. Its privileged structure, characterized by a di-nitrogen heterocyclic ring, offers a unique combination of hydrogen bonding capabilities, steric modularity, and synthetic accessibility. These features have rendered it a cornerstone in the development of therapeutics targeting a wide array of biological targets, from cardiovascular diseases to oncology.[1]

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a narrative account of the logic and methodology behind a contemporary drug discovery campaign. We will move beyond simply listing protocols; we will explore the causality behind experimental choices, the importance of self-validating systems, and the iterative process of discovery. Our journey will follow the discovery of a novel, potent pyridazinone-based inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies.[2]

Chapter 1: The Rationale - Targeting Bruton's Tyrosine Kinase (BTK)

The selection of a biological target is the first critical decision in any drug discovery program. BTK, a non-receptor tyrosine kinase in the Tec family, is a linchpin in the B-cell receptor (BCR) signaling pathway.[2] Its dysregulation is a known driver of B-cell survival and proliferation in various hematological cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[2] The clinical success of the first-in-class irreversible BTK inhibitor, Ibrutinib, validated this pathway for therapeutic intervention.[1]

However, the emergence of resistance and off-target effects associated with existing therapies necessitates the development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This clinical need provides the foundational logic for exploring new chemical matter, such as novel pyridazinone derivatives, to target BTK.

The Strategic Advantage of the Pyridazinone Scaffold

The pyridazinone core was selected for this campaign for several key reasons:

-

Hydrogen Bonding: The ring nitrogens and the ketone moiety provide crucial hydrogen bond donor and acceptor sites, which are essential for anchoring the molecule within the ATP-binding pocket of kinases.

-

Vectorial Diversity: The scaffold allows for chemical modifications at multiple positions, enabling the exploration of different "vectors" into various sub-pockets of the kinase active site to enhance potency and selectivity.

-

Proven Bioactivity: A rich history of pyridazinone-containing compounds with potent anticancer activities provides a strong precedent for success.[1][3]

Our objective is to design a covalent irreversible inhibitor. This strategy involves incorporating an electrophilic "warhead" that can form a permanent bond with a non-catalytic cysteine residue (Cys481) in the BTK active site, leading to sustained target inhibition.

Chapter 2: Design and Synthesis of a Novel Pyrazolo[3,4-d]pyridazinone Series

Our design strategy began with a lead optimization effort on a pyrazolo[3,4-d]pyridazinone scaffold.[2] The core hypothesis was that an extra hydrogen bond interaction involving the NH of the pyridazinone ring with the carbonyl group of a methionine residue (Met477) in the BTK hinge region could be critical for high-affinity binding.[2]

Synthetic Workflow Overview

The synthesis of our target compounds follows a multi-step, convergent approach. The general workflow is designed to be robust and amenable to the creation of a focused library of analogs for structure-activity relationship (SAR) studies.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific, yet highly promising derivative, 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of its structural analogs and the broader pyridazinone class allows for the confident identification of its primary therapeutic targets. This document provides an in-depth exploration of these targets, elucidating the underlying mechanisms of action and presenting detailed, field-proven experimental protocols for their investigation. We will delve into the compound's potential as a modulator of key enzymes involved in cardiovascular, inflammatory, and oncogenic signaling pathways, thereby offering a robust framework for future drug discovery and development efforts.

Introduction: The Pyridazinone Core and the Significance of the 4-Fluorophenyl Moiety

The 6-aryl-4,5-dihydropyridazin-3(2H)-one framework is a privileged scaffold in drug discovery, consistently yielding compounds with significant biological effects.[1][2][3][4] The inherent chemical features of this heterocyclic system, including its ability to participate in hydrogen bonding and engage in various molecular interactions, make it an ideal starting point for the design of targeted therapies.[5] The introduction of a 4-fluorophenyl group at the 6-position is a strategic chemical modification. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the entire molecule. This often translates to increased potency and a more favorable pharmacokinetic profile.

This guide will systematically explore the most probable therapeutic targets of this compound, categorized by their primary physiological roles. For each target, we will present the scientific rationale, a proposed mechanism of action, and detailed experimental workflows for validation.

Cardiovascular Targets: Modulating Vascular Tone and Cardiac Function

A substantial body of evidence points to the profound cardiovascular effects of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, including vasodilation, antihypertensive, and cardiotonic (inotropic) activities.[6][7][8][9] The primary molecular targets implicated in these effects are the phosphodiesterase (PDE) enzymes.

Phosphodiesterase 3 (PDE3): A Key Regulator of Cardiac Contractility and Vascular Smooth Muscle Tone

Scientific Rationale: PDE3 is a critical enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cAMP levels, resulting in enhanced calcium influx and consequently, a positive inotropic (contractility-enhancing) effect. In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.[10] Numerous 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent cardiotonic and vasodilatory effects, consistent with a PDE3 inhibitory mechanism.[1][4][11]

Proposed Mechanism of Action: this compound is hypothesized to act as a competitive inhibitor of the PDE3 enzyme. The pyridazinone core likely mimics the endogenous substrate, while the 4-fluorophenyl moiety engages in specific interactions within the enzyme's active site, leading to potent and selective inhibition.

Diagram: PDE3 Inhibition Signaling Pathway

Sources

- 1. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents | Semantic Scholar [semanticscholar.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Sci-Hub. Synthesis and Pharmacological Evaluation of 6‐Arylpyridazinones as Potent Vasorelaxants / Drug Development Research, 2013 [sci-hub.st]

- 8. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone.

An In-depth Technical Guide to the Solubility and Stability of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Foreword: Navigating the Preformulation Landscape

In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of its physicochemical properties. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility and stability of a promising heterocyclic scaffold: this compound.

The pyridazinone core is of significant interest due to its prevalence in compounds exhibiting a range of biological activities, including cardiovascular and anti-inflammatory effects.[1][2][3] The introduction of a fluorine atom on the phenyl ring can significantly modulate properties such as metabolic stability and receptor binding affinity, making this specific analogue a compound of considerable interest.

This document moves beyond a simple recitation of facts. It is designed as a practical guide, grounded in the principles of experimental science. We will not only explore what the solubility and stability profiles are but also delve into the why—the rationale behind the experimental designs and the interpretation of the resulting data. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding, ensuring that the protocols described are not just methods, but self-validating systems for generating robust and reliable data.

While direct, published solubility and stability data for this compound is limited, this guide will leverage established principles and data from closely related structural analogues, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, to provide a predictive and practical framework for its characterization.[4][5]

Physicochemical Characterization: The Foundation of Developability

A molecule's intrinsic properties dictate its ultimate developability. Understanding these characteristics is the first step in designing effective formulation strategies.

1.1 Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉FN₂O

-

Molecular Weight: 192.19 g/mol

The structure features a dihydropyridazinone ring, a heterocyclic system with two adjacent nitrogen atoms, one of which is part of an amide-like lactam. This functionality suggests the potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and the second nitrogen). The 4-fluorophenyl group introduces lipophilicity and the fluorine atom can influence electronic properties and metabolic stability. The keto-enol tautomerism common in pyridazinones is a key characteristic, with the keto form generally being more stable.[1]

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| pKa | Weakly acidic (N-H proton) | Influences solubility in a pH-dependent manner. |

| LogP | Moderately lipophilic | Affects solubility in aqueous vs. organic media and membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | Potential for intermolecular interactions affecting crystal packing and solubility. |

| Hydrogen Bond Acceptors | 2 (C=O, N) | Influences interactions with polar solvents like water. |

Aqueous and Solvent Solubility Profile: A Predictive Approach

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major impediment to successful formulation. The following sections outline a systematic approach to characterizing the solubility of this compound.

2.1 Rationale for Solvent Selection

The choice of solvents is dictated by the need to understand the compound's behavior in both aqueous physiological environments and in potential co-solvent systems used in formulations. Data from a close analogue, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, shows it to be practically insoluble in water but highly soluble in organic solvents like DMSO and Transcutol®.[4] A similar trend is anticipated for the fluorinated derivative.

2.2 Experimental Workflow for Solubility Determination

The equilibrium solubility is determined by adding an excess of the compound to the test solvent, allowing it to reach equilibrium, and then quantifying the amount of dissolved compound in the supernatant, typically by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Equilibrium Solubility Determination.

2.3 Detailed Protocol: HPLC-Based Solubility Measurement

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of each test solvent in duplicate vials.

-

Equilibration: Seal the vials and place them in a shaker incubator at controlled temperatures (e.g., 25 °C and 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with the HPLC mobile phase to a concentration within the calibration range. Analyze the diluted samples by a validated HPLC-UV method. Calculate the solubility based on the calibration curve.

2.4 Predicted Solubility Data

The following table presents hypothetical, yet plausible, solubility data for this compound, extrapolated from the behavior of its non-fluorinated analogue.[4][5]

| Solvent System | Temperature | Predicted Solubility (µg/mL) | Classification |

| Water | 25 °C | < 1 | Practically Insoluble |

| pH 1.2 Buffer | 37 °C | < 1 | Practically Insoluble |

| pH 7.4 Buffer | 37 °C | ~ 1-5 | Very Slightly Soluble |

| Ethanol | 25 °C | ~ 5,000 | Sparingly Soluble |

| Propylene Glycol | 25 °C | ~ 8,000 | Sparingly Soluble |

| PEG 400 | 25 °C | ~ 70,000 | Soluble |

| DMSO | 25 °C | > 500,000 | Very Soluble |

Interpretation of Results: The low aqueous solubility is a key finding, suggesting that formulation strategies such as co-solvents, amorphous solid dispersions, or particle size reduction will be necessary for adequate bioavailability. The pH-independent solubility in the physiological range indicates that the compound is likely non-ionizable under these conditions.

Stability Profile and Forced Degradation Studies

Understanding a molecule's intrinsic stability is mandated by regulatory agencies like the ICH and FDA.[6] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]

3.1 The "Why" of Stress Testing

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing. The objectives are multi-faceted:

-

Pathway Elucidation: To understand the degradation pathways (e.g., hydrolysis, oxidation).

-

Method Development: To demonstrate the specificity of the analytical method used to separate the parent drug from its degradants.

-

Formulation Guidance: To inform the development of a stable formulation by identifying liabilities.

3.2 Experimental Design for Forced Degradation

A systematic approach is taken, exposing the compound in solution and as a solid to various stress conditions. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to normal storage conditions.[8]

Caption: Workflow for Forced Degradation Studies.

3.3 Detailed Protocols for Stress Testing

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-